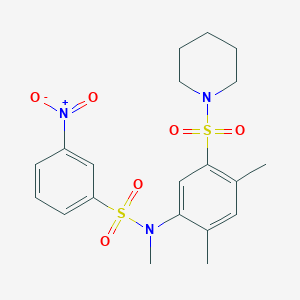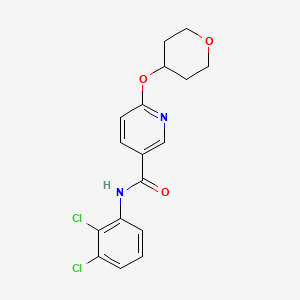
N-(2,3-dichlorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C17H16Cl2N2O3 and its molecular weight is 367.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Analogues and Biological Activity
Nicotinamide derivatives, like the fluorescent analog nicotinamide 1,N(6)-ethenoadenine dinucleotide, have been synthesized for biochemical research, offering tools for studying enzyme-catalyzed reactions and intramolecular interactions disrupted by enzymatic hydrolysis. This demonstrates the utility of nicotinamide derivatives in probing biochemical pathways and enzymatic mechanisms (Barrio, Secrist, & Leonard, 1972).
Herbicidal Activity
Nicotinic acid derivatives, such as N-(arylmethoxy)-2-chloronicotinamides, have shown potential in the development of herbicides. These compounds exhibit significant herbicidal activity against various plants, indicating the versatility of nicotinamide derivatives in agricultural applications (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Nutritional and Clinical Applications
Nicotinamide, the amide form of vitamin B3, participates in cellular energy metabolism and has been identified as a robust cytoprotectant. It influences oxidative stress and modulates pathways related to cellular survival, showcasing its therapeutic potential across a range of disorders, including immune system dysfunction, diabetes, and aging-related diseases (Maiese, Zhao, Jinling Hou, & Shang, 2009).
Antimicrobial and Tuberculosis Treatment
Nicotinamidase, a key enzyme in the NAD+ salvage pathway, is targeted by pyrazinamide, a prodrug for tuberculosis treatment. This showcases the role of nicotinamide derivatives in developing antimicrobial strategies, highlighting the importance of understanding these compounds' biochemical pathways for therapeutic applications (Seiner, Hegde, & Blanchard, 2010).
Redox Chemistry and Biocatalysis
Synthetic nicotinamide cofactor analogues are being explored for their applications in redox chemistry and biocatalysis. These analogues, including 1,4-dihydronicotinamide derivatives, serve as models for NAD(P)H in enzymatic and nonenzymatic reactions, indicating the broad potential of nicotinamide derivatives in chemical synthesis and bioengineering (Paul, Arends, & Hollmann, 2014).
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-13-2-1-3-14(16(13)19)21-17(22)11-4-5-15(20-10-11)24-12-6-8-23-9-7-12/h1-5,10,12H,6-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBQKGRKLBGQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B2525899.png)
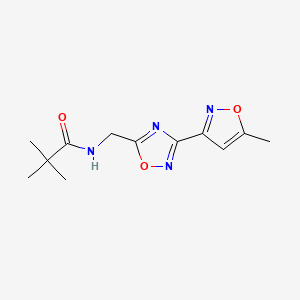
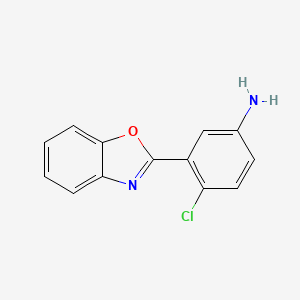
![4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol](/img/structure/B2525902.png)

![N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525904.png)

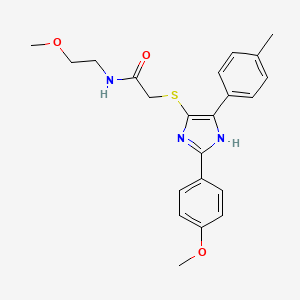
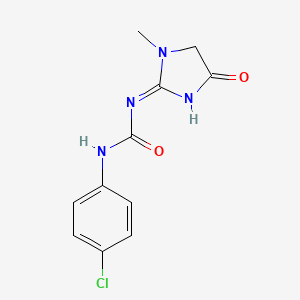

![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2525915.png)
